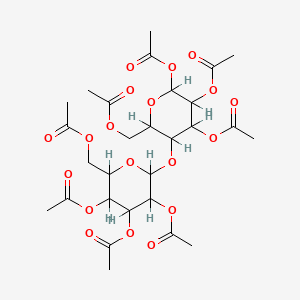

Lactose octaacetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945007 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22352-19-8, 5328-50-7, 5346-90-7, 6291-42-5, 3616-19-1 | |

| Record name | beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022352198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellobiose, .alpha.- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maltose octaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellobiose, .alpha.- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-D-cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Lactose Octaacetate

This technical guide provides a comprehensive overview of lactose octaacetate, a fully acetylated derivative of lactose. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and a summary of its known applications.

Chemical and Physical Properties

This compound is a disaccharide derivative where all hydroxyl groups of lactose are acetylated. This modification significantly alters its physical and chemical properties compared to the parent sugar. Two primary CAS numbers are associated with this compound, likely corresponding to different anomers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 23973-20-8 | [1] |

| 6291-42-5 (β-isomer) | ||

| Molecular Formula | C₂₈H₃₈O₁₉ | [1] |

| Molecular Weight | 678.59 g/mol | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | |

| Melting Point | 75-91.5 °C (variable depending on isomer and purity) | [2] |

| Solubility | Soluble in chloroform, DCM, DMF, DMSO, EtOAc, MeOH. Slightly soluble in ethanol. | |

| Optical Rotation | Negative values reported | [3] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are conventional heating and microwave-assisted synthesis.

This method offers a rapid and efficient route to this compound.

-

Materials: D-(+)-lactose monohydrate, acetic anhydride, anhydrous sodium acetate.

-

Procedure:

-

Mix D-(+)-lactose monohydrate (e.g., 10.0 g, 0.029 mol) with acetic anhydride (e.g., 30 cm³, 0.27 mol) in a round-bottom flask.[2]

-

Add anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol) as a catalyst.[2]

-

Irradiate the mixture in a microwave reactor at 700 W for 10-20 minutes.[2]

-

Pour the resulting sample into 200 cm³ of distilled water with ice to precipitate the product.[2]

-

Stir the mixture and leave it at 4 °C for 12 hours.[2]

-

Filter the white solid precipitate under vacuum and wash with distilled water.[2]

-

Purify the crude product by recrystallization from 95% ethanol and then distilled water.[2]

-

Dry the purified this compound in a vacuum oven to a constant weight.[2]

-

This traditional method involves heating the reactants for a longer duration.

-

Materials: Anhydrous D-lactose, acetic acid, anhydrous sodium acetate, acetic anhydride.

-

Procedure:

-

Heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g) at 100°C for 2 hours with stirring.

-

Remove excess acetic acid and water under vacuum.

-

To the partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate at a mole ratio of 1:5:0.25.

-

Heat the mixture under reflux with stirring for about 30 minutes.

-

Distill off the excess acetic anhydride and acetic acid.

-

The molten product is then mixed with water, ground, filtered, and dried.

-

Evaluation of Antimicrobial Activity

The antimicrobial properties of this compound can be assessed using the agar well diffusion method.[2]

-

Materials: this compound solution (e.g., 10 mg/mL in methanol or DMSO), bacterial and fungal strains, appropriate agar media (e.g., Mueller-Hinton agar for bacteria, Malt extract agar for fungi).[2]

-

Procedure:

-

Prepare agar plates inoculated with the test microorganisms.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 60 μL) of the this compound solution to each well.[2]

-

Use appropriate positive (e.g., standard antibiotics/antifungals) and negative (e.g., solvent alone) controls.

-

Incubate the plates under suitable conditions for the respective microorganisms.

-

Measure the diameter of the inhibition zones around the wells to determine the antimicrobial activity.

-

Evaluation of Antiviral Activity

The antiviral activity of this compound can be determined against various viruses using cell-based assays.

-

Materials: this compound, host cell lines (e.g., MDBK, HEp-2, MDCK), specific virus strains (e.g., Poliovirus type 1), cell culture media, and reagents for cytotoxicity and viral replication assessment.[2]

-

Procedure:

-

Cytotoxicity Assay: Determine the maximum non-toxic concentration (MTC) of this compound on the host cell lines using methods like the MTT assay.

-

Antiviral Assay: a. Seed the host cells in culture plates and allow them to form a monolayer. b. Infect the cells with the virus in the presence and absence of different concentrations of this compound. c. Include a virus control (cells infected without the compound) and a cell control (uninfected cells). d. After an appropriate incubation period, assess the viral replication by methods such as plaque reduction assay or by observing the cytopathic effect (CPE). e. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration to the effective antiviral concentration, is used to evaluate the potential of the compound as an antiviral agent.[2]

-

Biological Activity and Applications

This compound has demonstrated notable biological activities, primarily as an antimicrobial and antiviral agent. It shows better efficacy against fungi than bacteria.[2] Specifically, it has exhibited slight to moderate antifungal activity against Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[2] Its antibacterial activity is generally low or absent.[4]

In terms of antiviral properties, this compound has shown activity against Poliovirus type 1 (PV-1).[2][4] However, it was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[2]

The mechanism of action for these biological activities is not yet fully elucidated, and no specific signaling pathways have been identified to be directly modulated by this compound.

Due to its properties, this compound is also used in various industrial applications. It serves as a pharmaceutical intermediate and can be used as a denaturing agent in alcohol-based hand sanitizers.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from the synthesis of this compound to the evaluation of its biological properties.

Caption: Workflow for the synthesis and biological evaluation of this compound.

This guide provides a solid foundation for professionals working with this compound. Further research is warranted to elucidate the precise mechanisms underlying its biological activities, which could open up new avenues for its application in drug development and other scientific fields.

References

What are the physical properties of lactose octaacetate

An In-Depth Technical Guide to the Physical Properties of Lactose Octaacetate

Introduction

This compound (C28H38O19) is a fully acetylated derivative of lactose, a disaccharide composed of galactose and glucose subunits.[1] Also known as octa-O-acetyl-D-lactose or peracetylated lactose, it serves as a crucial intermediate in synthetic carbohydrate chemistry.[2][3] The acetylation of lactose's eight hydroxyl groups significantly alters its physical and chemical properties, notably increasing its stability, reducing hygroscopicity, and enhancing its solubility in organic solvents compared to its precursor, lactose.[4] These characteristics make it a valuable compound in pharmaceutical formulations, where it can function as an intermediate, diluent, or solubilizer.[1][4] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis and purification.

Core Physical and Chemical Properties

The physical properties of this compound can vary, primarily due to the existence of different anomers (α and β forms) and varying levels of purity across commercial and synthesized batches.[5][6] The data presented below is a compilation from various sources, reflecting this potential variability.

| Property | Value |

| Molecular Formula | C28H38O19[7][8] |

| Molecular Weight | 678.59 g/mol [7][8][9] |

| Appearance | White to off-white crystalline solid or powder.[4][7][10] |

| Melting Point | 75 - 141 °C (This wide range reflects different isomeric forms and purities. For example, β-D-Lactose octaacetate has a reported melting point of 139-141 °C).[2][7][9][11][12] |

| Boiling Point | 683.1 °C at 760 mmHg[11] |

| Density | 1.37 g/cm³[11][12] |

| Refractive Index | ~1.5[12] |

| Specific Optical Rotation ([α]D) | -4.14° (c=10, CHCl3) for the β-anomer.[5] Generally reported to have a negative angle of optical rotation.[2] |

| Solubility | Soluble in: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH).[1][7] Slightly soluble to insoluble in: Water.[13] |

| UV Absorption Maxima (λmax) | Methanol: 209 nm[2]Ethanol: 210 nm[2]Acetonitrile: 213 nm[2]1,4-Dioxane: 245 nm[2]DMF: 266 nm[2]DMSO: 259 nm[2] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. For this compound, this can be determined using a capillary method or a hot stage apparatus.

Methodology: Capillary Tube Method [14][15]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[15]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus or a heated liquid bath (e.g., paraffin oil).[14][15]

-

Heating: The apparatus is heated slowly and steadily, with constant stirring of the liquid bath to ensure uniform temperature distribution.[15]

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[14]

-

Purity Indication: A sharp melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.[16]

Alternative Methodology: Kofler Hot Stage Microscope

Melting points can also be precisely measured using a Kofler hot stage microscope, which allows for direct observation of the sample as it is heated.[2]

Determination of Specific Optical Rotation

Optical rotation is a fundamental property of chiral molecules like this compound. The measurement is performed using a polarimeter.

Methodology: Polarimetry [2][17]

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., chloroform) to a known concentration (c, in g/mL).[5]

-

Polarimeter Setup: The polarimeter is turned on, and the light source (typically a sodium lamp, 589 nm) is allowed to stabilize. The instrument is zeroed using a blank tube filled with the pure solvent.[2]

-

Measurement: The prepared solution is transferred to a polarimeter tube of a known path length (l, in decimeters). The tube is placed in the polarimeter, and the observed optical rotation (α) is measured.[18]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the Biot's law formula: [α] = α / (l × c) The temperature and wavelength used for the measurement are typically reported alongside the value.[18]

Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound, a process crucial for obtaining a pure sample for property analysis.

References

- 1. Thermo Scientific Chemicals this compound, 98% | Fisher Scientific [fishersci.ca]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. synthose.com [synthose.com]

- 8. This compound 95 23973-20-8 [sigmaaldrich.com]

- 9. This compound 95 23973-20-8 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound, CAS No. 6291-42-5 - iChemical [ichemical.com]

- 12. 6291-42-5 this compound AKSci 9533AB [aksci.com]

- 13. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 14. davjalandhar.com [davjalandhar.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. iajps.com [iajps.com]

- 18. s4science.at [s4science.at]

An In-depth Technical Guide to the Solubility of Lactose Octaacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lactose octaacetate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative information. Furthermore, a detailed experimental protocol for determining the solubility of a solid compound in an organic solvent is provided, enabling researchers to ascertain precise solubility data for their specific applications.

Introduction to this compound

This compound is a fully acetylated derivative of lactose, a disaccharide composed of galactose and glucose. The acetylation of the hydroxyl groups significantly alters the physicochemical properties of the parent sugar, most notably increasing its lipophilicity and, consequently, its solubility in organic solvents[1]. This modification makes this compound a valuable intermediate in various chemical syntheses and a potential excipient in pharmaceutical formulations where non-aqueous systems are employed. Understanding its solubility profile is therefore critical for process development, formulation design, and quality control.

Solubility of this compound: A Qualitative and Semi-Quantitative Overview

| Solvent | Chemical Formula | Polarity | Solubility | Notes |

| Halogenated Solvents | ||||

| Chloroform | CHCl₃ | Low | Soluble[2] | A commonly cited solvent for dissolving this compound. |

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble[3] | Frequently used in the synthesis and purification of this compound. |

| Aprotic Polar Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Highly Soluble | Solubility reported to be 100 mg/mL with the aid of sonication. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Soluble[3] | A strong polar aprotic solvent capable of dissolving this compound. |

| Acetone | CH₃C(O)CH₃ | Medium | Reported as a solvent for the related cellulose acetate[4][5]. Lactose itself is virtually insoluble in acetone[6]. | The solubility of this compound in acetone is not explicitly stated but may be inferred to be higher than that of lactose. |

| Ethyl Acetate (EtOAc) | CH₃COOCH₂CH₃ | Medium | Soluble[3] | A moderately polar solvent in which this compound is soluble. |

| Protic Solvents | ||||

| Methanol (MeOH) | CH₃OH | High | Soluble[3] | This compound is soluble in this polar protic solvent. |

| Ethanol (EtOH) | CH₃CH₂OH | High | Soluble | Used for recrystallization of this compound, indicating solubility, particularly at elevated temperatures. |

Note: The terms "Soluble" and "Highly Soluble" are based on qualitative descriptions from various sources. For precise quantitative applications, experimental determination of solubility is strongly recommended.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvent(s) (analytical grade)

-

Conical flasks or vials with stoppers

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance (readable to at least 0.1 mg)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven for drying

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours. It is advisable to measure the concentration at different time points; equilibrium is reached when consecutive measurements yield the same value[7].

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a volumetric pipette. To avoid transferring solid particles, it is essential to filter the solution. Use a syringe fitted with a solvent-compatible filter.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or vial[7].

-

Record the total weight of the dish/vial and the solution.

-

Carefully evaporate the solvent under a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of inert gas can be used.

-

Once the solvent is removed, dry the remaining solid this compound in an oven at a temperature below its melting point until a constant weight is achieved[7]. This ensures all residual solvent has been removed.

-

Allow the dish/vial to cool to room temperature in a desiccator before weighing.

-

Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Weight of the solute (W_solute): (Weight of dish + dry solid) - (Weight of empty dish)

-

Weight of the solvent (W_solvent): (Weight of dish + solution) - (Weight of dish + dry solid)

-

Solubility in g/100 g of solvent: (W_solute / W_solvent) * 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required:

-

Volume of the solvent (V_solvent): W_solvent / Density_solvent

-

Solubility in g/100 mL of solvent: (W_solute / V_solvent) * 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided a detailed experimental protocol for its quantitative determination. The increased lipophilicity of this compound compared to its parent molecule, lactose, renders it soluble in a range of common organic solvents. For applications requiring precise solubility values, the gravimetric method outlined herein offers a robust and accurate approach. This information is intended to assist researchers and professionals in the fields of chemistry and drug development in their work with this versatile acetylated carbohydrate.

References

- 1. nbinno.com [nbinno.com]

- 2. Thermo Scientific Chemicals this compound, 98% | Fisher Scientific [fishersci.ca]

- 3. synthose.com [synthose.com]

- 4. Cellulose acetate as a convenient intermediate for the preparation of 5-acetoxymethylfurfural from biomass - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00975E [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Evaluation of the amorphous content of lactose by solution calorimetry and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for lactose octaacetate. It includes detailed experimental protocols for synthesis and spectral acquisition, tabulated spectral data for both α and β anomers, and visual diagrams to elucidate key concepts and workflows. This document is intended to serve as a valuable resource for researchers in carbohydrate chemistry, drug development, and related fields who utilize NMR spectroscopy for structural characterization.

Introduction

This compound is the fully acetylated derivative of lactose, a disaccharide composed of β-D-galactose and α/β-D-glucose linked via a β(1→4) glycosidic bond. The acetylation of all eight hydroxyl groups renders the molecule more soluble in organic solvents, making it amenable to NMR spectroscopic analysis in common deuterated solvents such as chloroform-d (CDCl₃). NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, and for this compound, it allows for the confirmation of its structure, the determination of the anomeric configuration (α or β at the reducing glucose unit), and the assessment of purity.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through microwave-assisted acetylation of D-(+)-lactose monohydrate.[2][3]

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate (catalyst)

-

Distilled water

-

95% (v/v) ethanol for recrystallization

Procedure:

-

In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[3]

-

Subject the reaction mixture to microwave irradiation (e.g., 700 W for 10 minutes).[3]

-

After irradiation, pour the hot mixture into 200 cm³ of ice-cold distilled water and stir.[3]

-

Allow the mixture to stand at 4 °C for 12 hours to facilitate the precipitation of the this compound as a white solid.[3]

-

Filter the precipitate under vacuum and wash with distilled water.[3]

-

Purify the crude product by recrystallization from 95% ethanol.[2]

-

Dry the purified this compound in a vacuum oven to a constant weight.[2]

This protocol provides a high yield of this compound.[2] The workflow for this synthesis and purification process is illustrated in the diagram below.

Caption: Workflow for the synthesis and purification of this compound.

NMR Spectral Acquisition

Sample Preparation:

-

Dissolve approximately 20 mg of purified this compound in 0.6 mL of chloroform-d (CDCl₃).[2][3] Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation:

Acquisition Parameters:

-

¹H NMR: Standard acquisition parameters are typically sufficient. The spectral width should encompass the range of approximately 0 to 7 ppm.

-

¹³C NMR: A proton-decoupled pulse sequence is used. The spectral width should cover a range of approximately 0 to 180 ppm.

NMR Spectral Data

This compound exists as a mixture of two anomers at the C-1 position of the glucose unit: the α-anomer and the β-anomer. The ratio of these anomers can vary depending on the synthesis and purification conditions.[1] Both anomers are distinguishable in the NMR spectra.

The relationship between the α and β anomers is an equilibrium process known as mutarotation, which can be visualized as follows:

Caption: Equilibrium between α and β anomers of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is complex due to the presence of numerous overlapping signals from the ring protons and the acetyl methyl protons. The signals for the acetyl methyl groups typically appear as sharp singlets in the region of δ 1.9-2.2 ppm. The ring protons resonate between δ 3.5 and 6.3 ppm. The anomeric protons are the most downfield-shifted of the ring protons and are diagnostic for the α and β anomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in CDCl₃

| Proton Assignment | α-Anomer | β-Anomer |

| H-1 (Glc) | 6.25 (d, J=3.5) | 5.66 (d, J=8.5) |

| H-1' (Gal) | ~4.5 (d, J=8.0) | 4.56 (d, J=8.0) |

| H-2 (Glc) | ~5.0 (dd) | 5.05 (dd, J=8.5, 9.5) |

| H-2' (Gal) | ~5.2 (dd) | 5.26 (dd, J=8.1, 10.4) |

| H-3 (Glc) | ~5.0 (overlap) | ~5.0 (overlap) |

| H-3' (Gal) | ~5.0 (overlap) | 5.02 (overlap) |

| H-4 (Glc) | 3.61 (dd, J=8.5, 10.0) | ~3.8 (m) |

| H-4' (Gal) | ~5.4 (dd) | 5.40 (dd, J=3.4, 0.7) |

| H-5 (Glc) | 3.99 (m) | ~4.05 (m) |

| H-5' (Gal) | ~3.8 (m) | ~4.05 (m) |

| H-6a (Glc) | ~4.3 (overlap) | 4.32 (overlap) |

| H-6b (Glc) | ~4.05 (m) | 4.05 (m) |

| H-6a' (Gal) | ~4.1-4.2 (m) | 4.12-4.20 (m) |

| H-6b' (Gal) | ~4.1-4.2 (m) | 4.12-4.20 (m) |

| -OCOCH₃ | 1.96-2.22 (m, 24H) | 1.96-2.22 (m, 24H) |

Data compiled from multiple sources.[1] Due to significant signal overlap, some chemical shifts are reported as approximate values or within a multiplet range.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides well-resolved signals for each carbon atom in the this compound molecule. The carbonyl carbons of the acetyl groups resonate in the downfield region (δ 168-171 ppm), while the anomeric carbons are found around δ 90-102 ppm. The remaining ring carbons appear between δ 60 and 83 ppm, and the methyl carbons of the acetyl groups are observed in the upfield region (δ 20-21 ppm).

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Carbon Assignment | α-Anomer | β-Anomer |

| C-1 (Glc) | 89.2 | ~91.5 |

| C-1' (Gal) | 101.9 | 100.95 |

| C-2 (Glc) | 70.5 | ~72.6 |

| C-2' (Gal) | 68.7 | ~69.0 |

| C-3 (Glc) | 69.5 | ~73.5 |

| C-3' (Gal) | 70.8 | ~70.8 |

| C-4 (Glc) | 82.1 | ~75.7 |

| C-4' (Gal) | 66.8 | 66.6 |

| C-5 (Glc) | 69.6 | ~70.5 |

| C-5' (Gal) | 71.5 | 70.96 |

| C-6 (Glc) | 62.1 | 61.74 |

| C-6' (Gal) | 61.8 | 60.84 |

| -C OCH₃ (Carbonyl) | 168.8-170.3 | 168.8-170.3 |

| -COC H₃ (Methyl) | 20.4-20.9 | 20.4-20.9 |

Data compiled from multiple sources.[1][2] Some values for the β-anomer are derived from a mixture and may have slight variations.

Conclusion

This guide has provided a detailed summary of the ¹H and ¹³C NMR spectral data of this compound, including protocols for its synthesis and NMR analysis. The tabulated data and illustrative diagrams offer a valuable resource for the structural characterization and purity assessment of this important carbohydrate derivative. The clear distinction between the α and β anomers in the NMR spectra, particularly by the chemical shift and coupling constant of the anomeric proton of the glucose unit, underscores the power of NMR spectroscopy in carbohydrate chemistry.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of lactose octaacetate using infrared (IR) spectroscopy. This compound, a fully acetylated derivative of lactose, is a valuable compound in carbohydrate chemistry and finds applications in various fields, including pharmaceuticals as an intermediate and excipient. Infrared spectroscopy is a powerful and rapid analytical technique for the structural elucidation and quality control of this compound, primarily by confirming the complete acetylation of the hydroxyl groups of lactose.

Core Principles of IR Analysis for this compound

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. This absorption is recorded by the instrument and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The key analytical value of IR spectroscopy in the context of this compound is its ability to unequivocally identify the functional groups present. The acetylation of lactose introduces eight acetyl groups, leading to the appearance of strong carbonyl (C=O) stretching vibrations and the disappearance of the broad hydroxyl (O-H) stretching vibrations characteristic of the parent lactose molecule.

Experimental Protocols

The following protocols are derived from established methodologies for the infrared analysis of carbohydrate derivatives.[1][2]

Sample Preparation: KBr Pellet Method

The solid-state potassium bromide (KBr) pellet method is a common technique for obtaining the infrared spectrum of solid samples like this compound.

Materials:

-

This compound sample (1-2 mg)

-

Spectroscopic grade potassium bromide (KBr), finely ground and dried (approx. 200 mg)

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

Procedure:

-

Thoroughly clean and dry the agate mortar and pestle.

-

Add approximately 200 mg of dry KBr to the mortar.

-

Add 1-2 mg of the this compound sample to the KBr.

-

Gently mix the sample and KBr with the pestle.

-

Grind the mixture vigorously for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

-

Transfer a portion of the powdered mixture into the pellet-pressing die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Spectrometer Configuration and Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a Nicolet FT-IR Avatar (Thermo Scientific, USA) or equivalent, is suitable for this analysis.[1]

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹[1]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 132 scans are co-added to improve the signal-to-noise ratio.[1][2]

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Data Presentation: Characteristic Infrared Absorption Bands for this compound

The infrared spectrum of this compound is characterized by several key absorption bands that confirm its structure. The acetylation of lactose results in the disappearance of the broad O-H stretching band typically observed between 3500 and 3200 cm⁻¹ in the spectrum of lactose. The most prominent new feature is the strong absorption from the carbonyl groups of the acetate esters.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1752 | C=O stretching | Acetyl ester |

| ~1371 | C-H bending | CH₃ of acetyl group |

| ~1230 | C-O stretching | Acetyl ester |

| ~1050 | C-O stretching | Pyranose ring |

Table 1: Summary of key infrared absorption bands for this compound. The exact positions of the peaks may vary slightly depending on the sample preparation and instrument.[3]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound, from sample preparation to final data interpretation.

Caption: Experimental workflow for the FTIR analysis of this compound.

Interpretation of the Infrared Spectrum

A successful synthesis of this compound is primarily confirmed by two key features in the infrared spectrum:

-

Disappearance of the Hydroxyl Band: The broad absorption band corresponding to the O-H stretching vibrations of the hydroxyl groups in lactose (typically found in the region of 3500-3200 cm⁻¹) should be absent in the spectrum of this compound.

-

Appearance of Carbonyl and Acetate Bands: A strong, sharp absorption band will appear around 1752 cm⁻¹, which is characteristic of the C=O stretching vibration of the newly formed ester functional groups.[3] Additionally, bands corresponding to the C-O stretching of the acetate group and the C-H bending of the methyl groups will be present.[3]

By analyzing the presence and absence of these key vibrational bands, researchers and quality control professionals can efficiently determine the identity and purity of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for analyzing lactose octaacetate using mass spectrometry. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to interpret fragmentation patterns, implement analytical protocols, and understand the structural elucidation of this peracetylated disaccharide.

Introduction

This compound, the fully acetylated derivative of lactose, is a non-reducing sugar that finds applications in various fields, including as a starting material in chemical synthesis and as a component in drug delivery systems. Mass spectrometry is a powerful analytical technique for the structural characterization of such molecules. Understanding the fragmentation behavior of this compound under different ionization conditions is crucial for its unambiguous identification and for the analysis of its purity and potential modifications. This guide delves into the key fragmentation pathways observed in the mass spectra of this compound, providing insights into the underlying mechanisms.

Core Fragmentation Pathways

Under mass spectrometric analysis, particularly with techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), this compound readily forms adducts, most commonly with sodium ions ([M+Na]⁺). Collision-Induced Dissociation (CID) of this precursor ion initiates a cascade of fragmentation events, primarily involving cleavage of the glycosidic bond and various cross-ring cleavages of the constituent monosaccharide units (peracetylated glucose and galactose).

The fragmentation of peracetylated hexoses, the building blocks of this compound, provides a foundational understanding. Common fragment ions observed for peracetylated hexoses include those at m/z 331, 271, 229, 169, 127, and 109. The relative abundances of these ions can vary between isomers, such as glucose and galactose, offering a potential avenue for detailed structural analysis.

A proposed primary fragmentation pathway for the [M+Na]⁺ adduct of this compound is initiated by the cleavage of the glycosidic bond, leading to the formation of oxonium ions corresponding to the peracetylated glucose and galactose residues. Subsequent fragmentation of these monosaccharide ions through neutral losses of acetic acid (60 Da), ketene (42 Da), and other small molecules generates a series of characteristic fragment ions.

Quantitative Data Summary

The relative abundance of fragment ions is a critical piece of information for structural confirmation and quantitative analysis. While extensive quantitative data for this compound specifically is not widely published, the characteristic ions observed in the mass spectra of peracetylated disaccharides provide a reliable fingerprint. The following table summarizes the expected major fragment ions and their likely origins.

| m/z | Proposed Identity | Origin |

| 679.2 | [M+Na]⁺ | Sodiated molecular ion |

| 331.1 | Peracetylated Hexose (Galactose or Glucose) | Glycosidic bond cleavage (B₁ or C₁ type) |

| 271.1 | [Hex(Ac)₄ - AcOH]⁺ | Loss of acetic acid from m/z 331 |

| 229.1 | [Hex(Ac)₄ - AcOH - C₂H₂O]⁺ | Loss of ketene from m/z 271 |

| 169.1 | [Hex(Ac)₄ - 2AcOH - C₂H₂O]⁺ | Further fragmentation |

| 127.1 | [Hex(Ac)₄ - 2AcOH - 2C₂H₂O]⁺ | Further fragmentation |

| 109.1 | [Hex(Ac)₄ - 3AcOH - C₂H₂O]⁺ | Further fragmentation |

Note: The relative intensities of these ions can be influenced by the ionization method (e.g., ESI, MALDI), collision energy, and the specific isomerism of the carbohydrate.

Experimental Protocols

The following sections outline generalized experimental protocols for the mass spectrometric analysis of this compound. These should be adapted and optimized based on the specific instrumentation and analytical goals.

Sample Preparation: Acetylation of Lactose

A general protocol for the acetylation of carbohydrates can be adapted for lactose.

Materials:

-

Lactose

-

Acetic anhydride

-

Pyridine (or another suitable catalyst like sodium acetate)

-

Dichloromethane (or other suitable organic solvent)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve lactose in pyridine.

-

Slowly add acetic anhydride to the solution while stirring, typically in an ice bath to control the exothermic reaction.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

Quench the reaction by slowly adding water.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Mass Spectrometry Analysis

Instrumentation:

-

An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer equipped with tandem mass spectrometry (MS/MS) capabilities.

ESI-MS/MS Protocol:

-

Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid or a small amount of sodium acetate to promote [M+Na]⁺ formation) to a concentration of approximately 1-10 µg/mL.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the precursor ion, typically [M+Na]⁺ at m/z 679.2.

-

MS/MS Analysis: Select the [M+Na]⁺ precursor ion for collision-induced dissociation (CID). Optimize the collision energy to achieve a good distribution of fragment ions. A typical starting point would be in the range of 20-40 eV.

-

Data Acquisition: Acquire the product ion spectrum.

MALDI-TOF MS Protocol:

-

Matrix Selection: Choose a suitable matrix for carbohydrate analysis, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).

-

Sample-Matrix Preparation: Prepare a solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% TFA). Mix the this compound sample solution with the matrix solution. A small amount of a sodium salt can be added to enhance the formation of [M+Na]⁺ adducts.

-

Spotting: Spot a small volume (typically 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to dry completely.

-

MS Analysis: Acquire the mass spectrum in positive ion reflectron mode.

-

MS/MS Analysis (LIFT or PSD): If the instrument is capable, perform tandem MS on the [M+Na]⁺ precursor ion to obtain fragmentation information.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable and informative pathways, primarily involving glycosidic bond cleavage and subsequent fragmentation of the constituent peracetylated monosaccharide units. By understanding these fragmentation patterns and employing optimized experimental protocols, researchers can confidently identify and structurally characterize this compound and related compounds. This technical guide provides a foundational framework for such analyses, empowering scientists in their research and development endeavors. Further detailed studies on the quantitative aspects of fragmentation and the influence of various ionization techniques will continue to enhance the utility of mass spectrometry in the analysis of acetylated carbohydrates.

The Biological Activity of Peracetylated Lactose: A Technical Guide for Researchers

Foreword

Peracetylated lactose, also known as lactose octaacetate, is a derivative of lactose where all hydroxyl groups have been acetylated. While primarily utilized as a synthetic intermediate in carbohydrate chemistry, emerging research has begun to shed light on its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of peracetylated lactose, with a focus on its antimicrobial and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of modified carbohydrates.

Physicochemical Properties and Synthesis

Peracetylated lactose is a white to faint yellow crystalline powder with a slightly bitter taste. The full acetylation of the hydroxyl groups significantly alters its physical properties compared to lactose, including its solubility and melting point.

Table 1: Physicochemical Properties of Peracetylated Lactose

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₁₉ | N/A |

| Molecular Weight | 678.59 g/mol | N/A |

| Melting Point | 89-91.5 °C | [1] |

| Appearance | White to faint yellow powder | [1] |

| Taste | Slightly bitter | [1] |

Synthesis of Peracetylated Lactose

Several methods for the synthesis of peracetylated lactose have been reported. A common and efficient method involves the acetylation of lactose using acetic anhydride with a catalyst.

Experimental Protocol: Microwave-Assisted Synthesis of this compound [1]

-

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Distilled water

-

95% Ethanol

-

Round-bottom flask

-

Microwave reactor

-

Stirrer

-

Vacuum filtration apparatus

-

Vacuum oven

-

-

Procedure:

-

Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask.

-

Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.

-

After irradiation, pour the reaction mixture into 200 cm³ of distilled water with ice.

-

Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid.

-

Filter the precipitate under vacuum and wash it with distilled water.

-

Purify the crude product by recrystallization from 95% ethanol and then distilled water.

-

Dry the purified this compound in a vacuum oven to a constant weight.

-

The yield of this compound is typically in the range of 85-90%.[1]

-

Workflow for Peracetylated Lactose Synthesis

Biological Activities

Current research indicates that peracetylated lactose exhibits a range of biological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Activity

Peracetylated lactose has demonstrated antifungal properties against several fungal species. However, its antibacterial and anti-yeast activities appear to be limited.

Table 2: Antifungal Activity of Peracetylated Lactose [1]

| Fungal Species | Activity |

| Aspergillus niger ATCC 1015 | Slight to moderate |

| Penicillium sp. | Slight to moderate |

| Rhizopus sp. | Moderate |

| Fusarium moniliforme ATCC 38932 | Moderate |

| Aspergillus flavus | Inactive |

Experimental Protocol: Agar Well Diffusion Method for Antifungal Activity

-

Materials:

-

Fungal cultures

-

Potato Dextrose Agar (PDA) plates

-

Sterile cork borer

-

Peracetylated lactose solution (in a suitable solvent like DMSO)

-

Positive control (e.g., a standard antifungal agent)

-

Negative control (solvent alone)

-

Incubator

-

-

Procedure:

-

Prepare a lawn of the test fungus on the surface of a PDA plate.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Add a defined volume of the peracetylated lactose solution, positive control, and negative control to separate wells.

-

Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28 °C) for 48-72 hours.

-

Measure the diameter of the zone of inhibition around each well. The size of the zone indicates the antifungal activity.

-

Cytotoxic Activity

Studies have shown that peracetylated lactose exhibits low cytotoxicity against certain cell lines.

Table 3: Cytotoxicity of Peracetylated Lactose [1]

| Cell Line | Cell Type | Cytotoxicity |

| MDBK | Madin-Darby bovine kidney | Low |

| HEp-2 | Human epithelial type 2 | Low |

| MDCK | Madin-Darby canine kidney | Low |

Note: Specific IC₅₀ values for the cytotoxicity of peracetylated lactose on these cell lines are not yet available in the published literature.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials:

-

Target cell lines (e.g., MDBK, HEp-2, MDCK)

-

Complete cell culture medium

-

Peracetylated lactose stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the peracetylated lactose stock solution in complete culture medium.

-

Remove the old medium from the cells and add the different concentrations of peracetylated lactose. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Workflow for MTT Cytotoxicity Assay

Potential Mechanisms of Action and Signaling Pathways (Hypothetical)

While specific signaling pathways modulated by peracetylated lactose have not yet been elucidated, its potential to induce cytotoxicity suggests that it may interfere with fundamental cellular processes. Based on the known mechanisms of other cytotoxic agents, particularly those that are structurally related to sugars, we can hypothesize potential pathways that could be investigated.

It is critical to emphasize that the following pathways are presented as potential areas for future research and have not been experimentally validated for peracetylated lactose.

Induction of Apoptosis

Cytotoxic compounds often exert their effects by inducing programmed cell death, or apoptosis. Key events in apoptosis include the activation of caspases, a family of proteases that execute the dismantling of the cell.

Generalized Apoptotic Signaling Pathway

Experimental Protocol: Caspase-3 Activity Assay

-

Materials:

-

Treated and untreated cell lysates

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Assay buffer

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

-

-

Procedure:

-

Lyse the cells treated with peracetylated lactose and control cells to obtain cytosolic extracts.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add a defined amount of protein from each lysate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37 °C for 1-2 hours.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

The increase in signal in the treated samples compared to the untreated control indicates the level of caspase-3 activation.

-

Future Directions and Conclusion

The study of the biological activity of peracetylated lactose is still in its early stages. While initial findings suggest modest antimicrobial and low cytotoxic effects, further research is required to fully understand its potential. Key areas for future investigation include:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of peracetylated lactose against a broad panel of cancer cell lines to identify potential selective activity.

-

Mechanism of Action Studies: Investigating the pro-apoptotic potential of peracetylated lactose through assays for caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

-

Signaling Pathway Analysis: Utilizing techniques such as Western blotting and kinase assays to determine if peracetylated lactose modulates key signaling pathways like PI3K/Akt or MAPK, which are often dysregulated in cancer.

References

Lactose Octaacetate: A Technical Guide to its Use as a Precursor in Chemical Oligosaccharide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the role of β-lactose octaacetate as a versatile and accessible precursor for the chemical synthesis of complex oligosaccharides. Lactose, a readily available disaccharide from the dairy industry, can be efficiently converted to its peracetylated form, lactose octaacetate. This stable intermediate serves as a crucial building block, which, after appropriate activation, enables the stereoselective formation of glycosidic bonds essential for constructing biologically significant glycans, such as human milk oligosaccharides (HMOs). This document outlines the key synthetic transformations, from the preparation of this compound to its activation as a glycosyl donor or its modification into a glycosyl acceptor, and its subsequent use in multi-step oligosaccharide synthesis.

Preparation of β-Lactose Octaacetate

The first step in utilizing lactose as a precursor is the protection of its eight hydroxyl groups via acetylation. This is typically achieved by treating lactose with acetic anhydride. The resulting β-lactose octaacetate is a stable, crystalline solid that is soluble in many organic solvents, making it a convenient intermediate for further chemical modification.[1] Several methods exist for this transformation, with variations in catalysts, reaction times, and heating methods, including conventional heating and microwave irradiation.[2][3]

Experimental Protocol: Synthesis of β-Lactose Octaacetate

This protocol is based on a conventional method using sodium acetate as a catalyst.

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ice-cold distilled water

-

95% Ethanol (for recrystallization)

Procedure:

-

Combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask.[2][3]

-

Heat the mixture. One approach is conventional heating at 100°C for 2 hours with stirring.[4] An alternative "green" approach uses microwave irradiation at 700 W for 10-30 minutes.[2]

-

After the reaction is complete, pour the hot mixture into 200 cm³ of ice-cold distilled water.[2][3]

-

Stir the mixture vigorously to precipitate the this compound as a white solid. The mixture can be left at 4°C for 12 hours to ensure complete precipitation.[2]

-

Filter the white solid under vacuum and wash thoroughly with distilled water.[2][3]

-

Purify the crude product by recrystallization from 95% ethanol.[2][3]

-

Dry the purified this compound in a vacuum oven to a constant weight. The expected yield is typically high.[2]

Data Presentation: Comparison of Synthesis Methods

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Sodium Acetate | 2 hours | ~85% | [4] |

| Microwave Irradiation | Sodium Acetate | 10-30 min | 85-90% | [2] |

Activation for Glycosylation: Preparing the Glycosyl Donor

To be used in a glycosylation reaction, the stable this compound must be converted into a more reactive "glycosyl donor."[5] This involves selectively modifying the anomeric carbon (C-1) to introduce a good leaving group. A common strategy involves a two-step process: 1) selective deacetylation of the anomeric acetate to expose a free hydroxyl group (a hemiacetal), followed by 2) conversion of this hemiacetal into a highly reactive species, such as a glycosyl trichloroacetimidate.[3][4][6]

Experimental Protocol: Selective Anomeric Deacetylation

This protocol uses magnesium oxide (MgO) in methanol for a mild and selective deprotection of the C-1 acetate.

Materials:

-

D-lactose octaacetate

-

Magnesium oxide (MgO)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous NaHCO₃

Procedure:

-

Dissolve D-lactose octaacetate (1 mmol) in methanol (20 mL).[4]

-

Add MgO (1 mmol) to the solution with stirring.[4]

-

Heat the mixture to reflux and monitor the reaction by TLC (hexane/EtOAc = 3:1) for 4-5 hours until the starting material is consumed.[4]

-

For small-scale reactions, concentrate the mixture under reduced pressure and purify the residue by column chromatography.[4]

-

For larger-scale preparations, neutralize the reaction mixture with saturated aqueous NaHCO₃, centrifuge, and collect the liquid phase.[4]

-

Extract the aqueous phase three times with CH₂Cl₂. Combine the organic phases, dry over anhydrous sulfate, and evaporate to dryness. The residue can be purified by column chromatography.[4]

Visualization: Workflow for Lactosyl Donor Preparation

The following workflow illustrates the conversion of the stable this compound into a reactive glycosyl trichloroacetimidate donor, ready for use in oligosaccharide synthesis.

Application in Oligosaccharide Synthesis: A Case Study

The true utility of lactose-derived precursors is demonstrated in the total synthesis of complex molecules like human milk oligosaccharides (HMOs). For instance, a lactose-derived acceptor, prepared in six steps from this compound, serves as a key building block in the synthesis of Lacto-N-tetraose (LNT), a core structure in many HMOs.[3] In this synthesis, the lactose derivative acts as a "glycosyl acceptor," reacting with a donor molecule to form the target tetrasaccharide.

The Key Glycosylation Step

The assembly of the LNT backbone involves the crucial coupling of a lacto-N-biose-derived donor with a lactose-derived acceptor. The protecting groups on both the donor and acceptor are critical. Acetyl groups, such as those on this compound, are considered "disarming" because their electron-withdrawing nature reduces the reactivity of the sugar, which is a key strategic consideration in complex syntheses.[7]

Experimental Protocol: Glycosylation to Form a Protected Tetrasaccharide

This protocol describes a key glycosylation step in the synthesis of LNT, where a lactose acceptor is coupled with a lacto-N-biose donor.[3]

Materials:

-

Lactose acceptor 16 (selectively acetylated at the axial C-4' hydroxyl)

-

Lacto-N-biose donor 14 (with a trichloroacetimidate leaving group)

-

Triflic acid (TfOH) as a promoter

-

Anhydrous solvent (e.g., Dichloromethane)

-

Molecular sieves (4Å)

Procedure:

-

Dry the lactose acceptor 16 and lacto-N-biose donor 14 under high vacuum.

-

Dissolve the acceptor and donor in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add activated molecular sieves to the mixture and stir at room temperature.

-

Cool the reaction mixture to the appropriate temperature (e.g., -20 °C).

-

Add a catalytic amount of triflic acid (TfOH) to activate the donor and initiate the glycosylation.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a base (e.g., triethylamine or pyridine).

-

Filter the mixture, concentrate the filtrate, and purify the resulting protected tetrasaccharide 17 by silica gel column chromatography. A 94% yield was reported for this specific transformation.[3]

Data Presentation: Key Steps in LNT Synthesis from Lactose Precursor

| Step | Transformation | Reagents & Conditions | Yield (%) | Reference |

| 1 | This compound -> Acceptor 4 | Six steps from this compound | - | [3] |

| 2 | Acceptor 4 -> Acceptor 16 | Trimethylorthoacetate, then 90% aq. TFA | 93% | [3] |

| 3 | Glycosylation (Donor 14 + Acceptor 16 ) | TfOH, CH₂Cl₂ | 94% | [3] |

| 4 | Deprotection Sequence | Troc removal, deacetylation, hydrogenolysis | 64% (3 steps) | [3] |

Visualization: Overall Synthesis Logic

This diagram illustrates the convergent logic used in synthesizing a complex oligosaccharide, where a lactose-derived unit acts as the foundation upon which other building blocks are added.

Strategic Considerations: The "Armed-Disarmed" Principle

Successful oligosaccharide synthesis relies on the strategic use of protecting groups to control the reactivity of different building blocks. The "armed-disarmed" principle is a cornerstone of this strategy.[5]

-

Disarmed Donors: Glycosyl donors with electron-withdrawing protecting groups (like the acetyl groups in this compound) are less reactive. Their activation requires harsher conditions.[7]

-

Armed Donors: Glycosyl donors with electron-donating protecting groups (e.g., benzyl ethers) are more reactive and can be activated under milder conditions.[7]

This reactivity difference allows for selective reactions. An "armed" donor can be coupled with a "disarmed" acceptor without activating a "disarmed" leaving group that may be present elsewhere in the molecule. This enables chemists to build complex glycans in a controlled, stepwise manner.

Visualization: Logic of Armed vs. Disarmed Reactivity

Conclusion

This compound is a cost-effective, stable, and highly versatile starting material for the chemical synthesis of complex oligosaccharides. Through straightforward, high-yielding preparation and strategic chemical manipulation—including selective deprotection and activation—it can be transformed into key glycosyl donors or acceptors. Its application in the synthesis of challenging targets like human milk oligosaccharides underscores its importance in modern glycoscience, providing researchers and drug developers with essential tools to access pure, structurally defined glycans for biological and therapeutic investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Lacto-N-Tetraose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glycosyl donor - Wikipedia [en.wikipedia.org]

- 6. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical glycosylation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of Lactose Octaacetate: From Historical Discovery to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of lactose octaacetate, a fully acetylated derivative of lactose. It serves as a valuable intermediate in the synthesis of oligosaccharides, particularly those found in human milk. This document provides a comprehensive overview of the historical discovery, the evolution of synthesis methodologies, detailed experimental protocols, and a comparative analysis of various techniques.

Discovery and Historical Context

The investigation into the acetylation of sugars dates back to the early 20th century. A pivotal moment in the history of this compound synthesis was the 1915 publication by C. S. Hudson and J. M. Johnson, which detailed the preparation of isomeric octaacetates of lactose.[1] Their work laid the foundation for subsequent research and established a classical method for acetylation that is still referenced today. Early methods for the acetylation of sugars often involved the use of acetic anhydride with catalysts such as sodium acetate or zinc chloride.[2] These foundational techniques paved the way for the development of more refined and efficient synthesis protocols.

Evolution of Synthesis Methodologies

The synthesis of this compound has evolved significantly since its initial discovery. The progression of methodologies can be broadly categorized into classical and modern techniques, with a primary focus on improving yield, reducing reaction times, and employing more environmentally friendly ("green") chemistry principles.

Classical Synthesis

The traditional approach to this compound synthesis involves the esterification of lactose with an excess of acetic anhydride, typically in the presence of a basic catalyst like anhydrous sodium acetate. This method, while effective, often requires prolonged reaction times and heating. Various catalysts have been explored to optimize this reaction, including pyridine, although its toxicity and unpleasant odor have led to a search for alternatives.[3] Other Lewis acids such as In(OTf)₃, FeCl₃, and iodine have also been utilized to catalyze the acylation of sugars.[3]

Microwave-Assisted Synthesis

A significant advancement in the synthesis of this compound has been the application of microwave irradiation. This "green" chemistry approach dramatically reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[4][5][6] Microwave-assisted synthesis is typically carried out using the same reagents as the classical method (lactose, acetic anhydride, and a catalyst like sodium acetate) but offers the advantages of rapid and uniform heating.

The logical progression of these synthesis methodologies can be visualized as follows:

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from various reported methods for the synthesis of this compound, allowing for a direct comparison of their efficiencies.

| Method | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |

| Classical Synthesis | Sodium Acetate | 2 hours | 100 °C | ~85% | [7] |

| Microwave-Assisted | Sodium Acetate | 10 minutes | 700 W | 74% | [5] |

| Microwave-Assisted | Sodium Acetate | 15-20 minutes | 700 W | 91% | [4] |

| Classical Synthesis | Iodine (I₂) | - | - | - | [8] (qualitative mention) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Classical Synthesis of this compound

This protocol is based on the conventional heating method using acetic anhydride and sodium acetate.

Materials:

-

Anhydrous D-lactose

-

Acetic anhydride

-

Anhydrous sodium acetate

Procedure:

-

Combine anhydrous D-lactose (0.1 mole), acetic anhydride (0.8 mole), and anhydrous sodium acetate (0.36 g) in a suitable reaction vessel.[7]

-

Heat the mixture at 100°C for 2 hours with continuous stirring.[7]

-

After the reaction is complete, remove the excess acetic anhydride and acetic acid formed during the reaction under vacuum.[7]

-

The molten product is then poured into a high-shear mixer with water and subsequently passed to a grinder.[7]

-

The resulting product suspension is filtered and dried in an oven.[7]

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol details a rapid and efficient synthesis using microwave irradiation.[4][5]

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

Procedure:

-

In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[4][5]

-

Place the reaction vessel in a microwave reactor and irradiate at 700 W. Reaction times can be varied (e.g., 10, 15, 20 minutes) to optimize the yield.[4]

-

After irradiation, pour the sample into 200 cm³ of distilled water with ice cubes and stir.[4][5]

-

Allow the mixture to stand at 4°C for 12 hours to precipitate the this compound as a white solid.[4][5]

-

Filter the precipitate under vacuum and wash with distilled water.[4][5]

-

Further purify the product by recrystallization from 95% ethanol and then distilled water.[4][5]

-

Dry the purified this compound in a vacuum oven to a constant weight.[4][5]

The general workflow for the synthesis and purification of this compound can be visualized as follows: